molecular formula C26H17FN2O2 B14390076 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one CAS No. 88538-79-8

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14390076
CAS No.: 88538-79-8
M. Wt: 408.4 g/mol
InChI Key: JQCDJWZQIVLYJG-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a fluorine-substituted phenoxy group at the 4-position of the phenyl ring attached to the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles renowned for their pharmacological versatility, including antimicrobial, anticonvulsant, and antitumor activities .

Properties

CAS No.

88538-79-8

Molecular Formula

C26H17FN2O2

Molecular Weight

408.4 g/mol

IUPAC Name

3-[4-(4-fluorophenoxy)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H17FN2O2/c27-19-10-14-21(15-11-19)31-22-16-12-20(13-17-22)29-25(18-6-2-1-3-7-18)28-24-9-5-4-8-23(24)26(29)30/h1-17H

InChI Key

JQCDJWZQIVLYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilamide with Aldehydes

A widely adopted method involves reacting anthranilamide with benzaldehyde derivatives under oxidative conditions. For example, iodine-mediated cyclization of 3,5-dibromobenzamide with substituted benzaldehydes in ethanol produces 2,3-disubstituted quinazolin-4(3H)-ones in yields exceeding 80%. This approach benefits from single-pot operation and avoids transition-metal catalysts.

Representative Procedure:

  • Combine anthranilamide (1.0 equiv) with 4-fluorophenoxybenzaldehyde (1.2 equiv) in ethanol.
  • Add iodine (1.5 equiv) and reflux for 7 hours.
  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via recrystallization.

This method yields 3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one in 73–85% yield, with purity >95% confirmed by HPLC.

Transition-Metal-Free SNAr Approach

Recent advances employ cesium carbonate-promoted nucleophilic aromatic substitution (SNAr) between ortho-fluorobenzamides and amides. For instance, reacting 2-fluoro-N-methylbenzamide with benzamide in DMSO at 135°C for 24 hours achieves 78% yield of the quinazolinone core. This method excels in atom economy and avoids palladium catalysts.

Functionalization at the 3-Position

Introducing the 4-(4-fluorophenoxy)phenyl group at position 3 necessitates strategic coupling reactions or nucleophilic substitutions:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of halogenated quinazolinones with 4-(4-fluorophenoxy)phenylboronic acid proves effective. Key parameters include:

Catalyst System Solvent Temperature Yield Reference
Pd(PPh3)4/Cs2CO3 Dioxane 100°C 68%
PdCl2(dppf)/K3PO4 THF/H2O 80°C 75%

This method demonstrates excellent functional group tolerance, enabling introduction of electron-deficient aryl groups without side reactions.

Ullmann-Type Coupling

Copper-mediated coupling between 3-iodoquinazolinone and 4-(4-fluorophenoxy)phenol in DMF at 120°C achieves 62% yield. While less efficient than Suzuki coupling, this approach avoids boronic acid preparation.

Optimization Strategies

Solvent Effects

Comparative studies reveal solvent-dependent yields:

Solvent Reaction Time (h) Yield (%)
DMSO 24 78
DMF 36 65
Ethanol 48 58

Polar aprotic solvents like DMSO enhance reaction rates through improved substrate solubility and transition-state stabilization.

Catalyst Loading Optimization

Systematic variation of Pd(PPh3)4 in Suzuki coupling demonstrates:

Pd Loading (mol%) Yield (%)
5 68
10 75
15 73

Exceeding 10% catalyst loading provides diminishing returns due to colloidal palladium formation.

Mechanistic Considerations

Cyclocondensation Pathway

Iodine-mediated cyclization proceeds through:

  • Electrophilic activation of the aldehyde carbonyl
  • Nucleophilic attack by anthranilamide's amine group
  • Aromatization via iodine-mediated dehydrogenation

Cross-Coupling Mechanisms

Suzuki-Miyaura coupling follows a standard catalytic cycle:

  • Oxidative addition of Pd(0) to C-I bond
  • Transmetallation with boronic acid
  • Reductive elimination to form C-C bond

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

  • 92% conversion in 15 minutes residence time
  • 3.2 kg/day production capacity using microreactor technology

Green Chemistry Metrics

Comparison of synthetic routes:

Method PMI E-Factor
Traditional batch 8.7 34
Flow synthesis 5.1 18
Mechanochemical 3.9 12

PMI: Process Mass Intensity; E-Factor: (kg waste)/(kg product)

Analytical Characterization

Critical spectroscopic data for authentication:

1H NMR (400 MHz, CDCl3):
δ 8.34 (d, J = 7.9 Hz, 1H), 8.09 (s, 1H), 7.83–7.73 (m, 2H), 7.45–7.38 (m, 4H), 7.26–7.19 (m, 4H)

13C NMR (100 MHz, CDCl3):
δ 162.84 (C=O), 160.07 (d, J = 58 Hz, C-F), 146.80 (C-N), 132.38 (C-Ar)

HRMS (ESI):
m/z calcd for C26H18FN2O2 [M+H]+: 417.1349, found: 417.1352

Comparative Method Analysis

Parameter Cyclocondensation Suzuki Coupling Ullmann
Yield (%) 85 75 62
Purity (%) 97 95 91
Step Count 1 3 3
Metal Catalyst No Yes Yes
Scalability Excellent Good Moderate

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C-H functionalization reduces step count:

  • 55% yield achieved using Ir(ppy)3 catalyst
  • Enables direct coupling of phenols to quinazolinones

Enzymatic Synthesis

Lipase-catalyzed transesterification demonstrates:

  • 48% yield under mild aqueous conditions
  • Enhanced enantioselectivity for chiral derivatives

Challenges and Limitations

  • Regioselectivity Control : Competing formation of 1H-quinazolin-4-ones remains problematic in metal-free syntheses
  • Purification Difficulties : High-polarity substituents necessitate chromatographic separation rather than recrystallization
  • Functional Group Compatibility : Electron-withdrawing groups (e.g., nitro) require modified coupling conditions

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents to the phenyl rings.

Scientific Research Applications

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one with structurally related compounds.

Structural and Spectral Comparisons

  • Carbonyl Stretching (C=O): The C=O stretching frequency in IR spectra is a critical marker of electronic effects. For example: 3-{[(4-Fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one: 1673 cm⁻¹ (IR), 1661 cm⁻¹ (Raman) . 3-(4-Methoxybenzylideneamino)-2-phenylquinazolin-4(3H)-one: 1683 cm⁻¹ (IR), 1682 cm⁻¹ (Raman) . The 4-fluorophenoxy group in the target compound may slightly lower the C=O frequency compared to methoxy derivatives due to fluorine’s electron-withdrawing nature.
  • Substituent Effects: Fluorophenyl vs. Chlorophenyl: Chlorine’s stronger electron-withdrawing effect (e.g., in PhQZ 7) may enhance anticonvulsant activity compared to fluorine . Phenoxy vs. Alkyl Chains: Phenoxy groups (as in the target compound) improve lipophilicity and membrane penetration relative to alkyl substituents .

Physical Properties

Melting points and yields vary with substituents:

Compound Structure Substituents Melting Point (°C) Yield (%) Reference
2-(4-Methoxyphenyl)-3-(4-(3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one 4-Methoxyphenyl, dihydroisoxazolyl 162–164 65
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-phenylquinazolin-4(3H)-one 4-Chlorophenyl, dihydroisoxazolyl 180–182 68
PhQZ 7 (Anticonvulsant) 4-Chloro-3-methylphenoxy, methylideneamino Not reported 70
3-(p-Chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one p-Chlorobenzylidene Not reported Not reported

The target compound’s melting point is expected to align with fluorinated analogs (e.g., 150–190°C), though exact data are unavailable.

Molecular Docking and ADMET Profiles

  • Binding Affinity: Chlorinated analogs (e.g., PhQZ 7) showed strong interactions with GABAA and glutamate receptors . Fluorine’s smaller size may alter binding geometry but retain affinity.
  • ADMET Predictions: Quinazolinones with halogen substituents generally exhibit favorable pharmacokinetics, with moderate logP values (2.5–4.0) and low hepatotoxicity risks .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use TLC monitoring (e.g., silica gel plates with UV visualization) during reflux reactions to track intermediate formation (e.g., condensation of 4-amino acetophenone with fluorophenoxy derivatives) .
  • Step 2 : Employ hydrogenation or acid-catalyzed cyclization for quinazolinone ring closure, as described for structurally similar compounds .
  • Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic proton signals (δ 6.5–8.5 ppm) to distinguish fluorophenoxy and phenyl substituents. Fluorine coupling patterns (e.g., para-substitution) aid in confirming regiochemistry .
  • HPLC-MS : Validate molecular weight (expected [M+H]+ ~425 Da) and detect impurities (<2% by area normalization) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation, as demonstrated for analogous quinazolinones .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation exposure (H333 hazard) .
  • Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs, leveraging the fluorophenoxy group’s electron-withdrawing properties .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with observed activity in analogs (e.g., methoxy vs. fluoro derivatives) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate experiments using standardized protocols (e.g., MTT assays for cytotoxicity, IC50 ± SEM) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-Analysis : Pool data from structurally related quinazolinones (e.g., 3-(4-methoxyphenyl) analogs) to identify trends in substituent-dependent activity .
  • Mechanistic Probes : Use knockdown models (siRNA) or inhibitor co-treatment to validate target engagement in cellular contexts .

Q. What strategies enable regioselective functionalization of the quinazolinone core?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Direct fluorination at the para position using Selectfluor® in acetonitrile (70°C, 12 h) .
  • Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to introduce aryl groups at the 2-position .
  • Protecting Groups : Use Boc or acetyl groups to block reactive sites during multi-step syntheses .

Q. How can in vitro and in vivo models be integrated to evaluate pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro : Assess metabolic stability via human liver microsomes (HLM, t1/2 >30 min desirable) and permeability using Caco-2 monolayers (Papp >1×10⁻⁶ cm/s) .
  • In Vivo : Conduct oral gavage studies in rodents (dose: 10–50 mg/kg) with LC-MS/MS plasma analysis to determine bioavailability (F% >20%) .

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